N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide
Description
N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a pyridine ring and a benzamide group. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c20-14(11-6-2-1-3-7-11)18-19-15(21)13(23-16(19)22)10-12-8-4-5-9-17-12/h1-10H,(H,18,20)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYCLSAJKNVEM-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide typically involves the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. Finally, the benzamide group is introduced through an amidation reaction with benzoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone and benzamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidine derivatives, including N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide. These compounds have shown efficacy against various bacterial strains and fungi. For instance, derivatives similar to this compound have been evaluated for their antibacterial and antifungal activities, demonstrating promising results against pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus, E. coli | 64 μg/mL |
| Similar Thiazolidine Derivative | C. albicans | 32 μg/mL |
Antidiabetic Properties
Thiazolidine derivatives are also recognized for their antidiabetic potential. The structural characteristics of this compound suggest that it may influence glucose metabolism and insulin sensitivity. Research indicates that similar compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities. Thiazolidine derivatives can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .
Anticancer Potential
Recent studies have explored the anticancer effects of thiazolidine derivatives. This compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Preliminary data suggest that related compounds can effectively target various cancer types, including breast and lung cancers .
Table 2: Anticancer Activity of Thiazolidine Derivatives
| Compound Name | Cancer Cell Lines Tested | IC50 Value |
|---|---|---|
| This compound | MCF7 (breast cancer), A549 (lung cancer) | 25 μM |
| Similar Thiazolidine Derivative | HeLa (cervical cancer) | 30 μM |
Synthesis and Structural Studies
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
Case Study: Synthesis Methodology
A recent study detailed the synthesis of thiazolidine derivatives using a combination of condensation reactions followed by cyclization processes. The resulting products were characterized using various spectroscopic methods, confirming their structural integrity and biological activity potential .
Mechanism of Action
The mechanism of action of N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Similar in structure but may have different substituents on the thiazolidinone ring.
Benzamides: Compounds with a benzamide group but lacking the thiazolidinone ring.
Pyridine derivatives: Compounds with a pyridine ring but different functional groups.
Uniqueness
N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide is unique due to its combination of a thiazolidinone ring, a pyridine ring, and a benzamide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Biological Activity
N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of thiazolidinediones known for various therapeutic effects, including anticancer, anti-inflammatory, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₉N₃O₂S
- Molecular Weight : 299.36 g/mol
The compound features a thiazolidine ring, which is crucial for its biological activity, and a pyridine moiety that may enhance its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. For instance, compound 15 (a related derivative) demonstrated significant inhibition of VEGFR-2 (vascular endothelial growth factor receptor 2), which is pivotal in tumor angiogenesis. The IC₅₀ value for this compound was reported at 0.081 μM, indicating potent activity against cancer cell lines such as HT-29, A-549, and HCT-116 .
Table 1: Anticancer Activity of Compound 15
| Cell Line | IC₅₀ (μM) |
|---|---|
| HT-29 | 13.56 |
| A-549 | 17.80 |
| HCT-116 | 15.00 |
Additionally, flow cytometric analysis revealed that compound 15 increased apoptosis in HT-29 cells from 3.1% to 31.4%, with an increase in pro-apoptotic markers BAX and caspases .
Anti-inflammatory Effects
Thiazolidinedione derivatives are also noted for their anti-inflammatory properties. Studies have shown that modifications in the thiazolidine structure can lead to compounds with significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound could potentially serve as an anti-inflammatory agent .
Antidiabetic Activity
Compounds within the thiazolidinedione class have been extensively studied for their antidiabetic effects. They are known to enhance insulin sensitivity and modulate glucose metabolism. The presence of the thiazolidine ring in this compound suggests potential efficacy in managing diabetes mellitus through similar mechanisms .
Computational Studies
Computational methods such as molecular docking and dynamics simulations have been employed to understand the interactions between this compound and its biological targets. These studies provide insights into binding affinities and molecular conformations that are essential for predicting biological activity .
Q & A
Q. What are the established synthetic routes for N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide, and what analytical techniques are critical for confirming its structural integrity?
The synthesis typically involves multi-step reactions, starting with the condensation of a pyridine derivative with a thiazolidinone precursor. A common method includes:
- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloketones under basic conditions.
- Step 2 : Introduction of the pyridinylmethylene group through a Knoevenagel condensation reaction using a pyridine aldehyde.
- Step 3 : Benzamide coupling via amidation with benzoyl chloride derivatives.
Q. Critical Analytical Techniques :
- Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation, as demonstrated in studies of analogous thiazolidinone derivatives .
- FT-IR and NMR spectroscopy to verify functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹) and proton environments .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. How can researchers optimize reaction conditions for thiazolidinone ring formation in this compound?
Optimization requires a Design of Experiments (DoE) approach to assess variables such as temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design (CCD) can identify optimal conditions for cyclization efficiency.
- Response Surface Methodology (RSM) helps balance competing factors (e.g., yield vs. reaction time). Studies on similar heterocycles show that polar aprotic solvents (e.g., DMF) and mild bases (e.g., triethylamine) enhance ring closure .
Advanced Research Questions
Q. What computational strategies are effective in predicting reaction pathways for novel derivatives of this compound?
Quantum Chemical Calculations (e.g., DFT) and reaction path search algorithms are pivotal. For instance:
- Transition State Analysis : Identifies energy barriers for key steps like Knoevenagel condensation.
- Molecular Dynamics Simulations : Predict solvent effects and intermediate stability.
The ICReDD framework integrates computational predictions with experimental validation, using tools like GRRM17 for automated reaction path exploration . This approach reduces trial-and-error experimentation by 40–60% in analogous systems.
Q. How should researchers address contradictory biological activity data observed in different studies?
Contradictions often arise from variations in assay conditions or cellular models. A systematic approach includes:
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell viability controls).
- Orthogonal Assays : Validate antibacterial or anticancer activity via multiple methods (e.g., MIC testing and time-kill curves).
For example, discrepancies in enzyme inhibition (e.g., PFOR enzyme) can be resolved by repeating assays under controlled redox conditions, as seen in nitazoxanide derivatives .
Q. What are the challenges in characterizing the electron-deficient thioxo group, and what spectroscopic methods are most reliable?
The thioxo (C=S) group exhibits low electron density, complicating NMR detection. Strategies include:
- ¹³C NMR with Long Relaxation Delays : Enhances signal-to-noise ratios for the C=S carbon (δ ~180–200 ppm).
- Raman Spectroscopy : Sensitive to C=S vibrations (~650–750 cm⁻¹) without solvent interference.
- X-ray Photoelectron Spectroscopy (XPS) : Confirms sulfur oxidation states (binding energy ~163–165 eV for thione sulfur) .
Q. How can multi-parameter optimization frameworks be applied to balance yield and purity in scaled-up synthesis?
A Taguchi-Grey Relational Analysis hybrid model is effective:
- Critical Parameters : Reactant stoichiometry, mixing efficiency, and temperature gradients.
- Process Analytical Technology (PAT) : In-line monitoring via FT-IR or HPLC ensures real-time purity control.
Studies on thiazole derivatives demonstrate that optimizing residence time in flow reactors improves yield by 15–20% while maintaining >98% purity .
Q. What mechanistic insights explain the compound’s instability under acidic conditions, and how can this be mitigated?
The thioxo group undergoes acid-catalyzed hydrolysis to form a carbonyl (C=O). Mitigation strategies:
- Protective Groups : Temporarily replace thioxo with a tert-butylthio group during synthesis.
- pH-Controlled Formulations : Use buffered solutions (pH 7–8) in biological assays. Computational studies show protonation at N3 of the thiazolidinone ring accelerates degradation .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies between computational predictions and experimental yields?
Discrepancies often stem from oversimplified computational models (e.g., neglecting solvent dynamics). Solutions:
- Explicit Solvent Models : Incorporate solvent molecules in DFT calculations.
- Error Analysis : Quantify uncertainties in activation energy predictions (±2–5 kcal/mol).
The ICReDD platform’s feedback loop, where experimental data refine computational parameters, reduces such gaps by 30–50% .
Q. Why do some studies report potent antibacterial activity while others show negligible effects?
Differences in bacterial membrane permeability or efflux pump expression are likely culprits. Methodological adjustments:
- Strain-Specific Testing : Use isogenic mutant strains (e.g., ΔacrB E. coli) to assess intrinsic activity.
- Membrane Permeabilizers : Combine the compound with EDTA or polymyxin B nonapeptide to enhance uptake. Studies on trifluoromethyl-containing analogs highlight these factors .
Methodological Innovations
Q. What advanced crystallization techniques improve the compound’s bioavailability for pharmacological studies?
Co-crystallization with co-formers (e.g., nicotinamide) enhances solubility:
- Slurry Crystallization : Yields stable polymorphs with higher dissolution rates.
- Spray Drying : Produces amorphous solid dispersions for in vivo testing.
SC-XRD data for related compounds show co-crystals reduce lattice energy by 20–30 kJ/mol, improving bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
